molecular formula C5H6ClN3O B8686997 2-chloro-6-methoxy-4-Pyrimidinamine

2-chloro-6-methoxy-4-Pyrimidinamine

Cat. No.: B8686997
M. Wt: 159.57 g/mol
InChI Key: IHSYQKUGUCAYMR-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-pyrimidinamine (CAS 3289-66-5) is a versatile chemical intermediate with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . This compound is a valuable scaffold in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals . Its structure, featuring both a chloro and a methoxy substituent on the pyrimidine ring, makes it a key precursor for nucleophilic substitution reactions, allowing researchers to develop more complex molecules for testing and development . The product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

2-chloro-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C5H6ClN3O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3,(H2,7,8,9)

InChI Key

IHSYQKUGUCAYMR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)N)Cl

Origin of Product

United States

Preparation Methods

Salifying-Cyanamide-Condensation Route

The most widely documented method involves a three-step sequence starting with malononitrile. In the salifying reaction , malononitrile reacts with methanol and hydrogen chloride under pressurized conditions (-15 to -10°C, 5 atm) to form dimethyl propylene diimine dihydrochloride. A composite solvent system (dimethylformamide, petroleum ether, or cyclohexane) enhances solubility and yield.

The cyanamide reaction introduces H₂NCN (50% solution) to the dihydrochloride intermediate in the presence of potassium hydroxide. This step generates 3-amino-3-methoxy-N-cyano-2-propane imine at 20°C with 1-hour retention, achieving 68% intermediate yield.

StepConditionsYieldPuritySource
Salifying-15°C, 5 atm HCl, composite solvent85%95%
Cyanamide20°C, KOH, 1 hr68%97%
Condensation-15°C, HCl gas, methanol recrystallization77%99%

Nucleophilic Substitution of Dichloropyrimidine Derivatives

Alkaline Methoxylation of 2-Amino-4,6-Dichloropyrimidine

This one-step method substitutes chlorine with methoxy groups using sodium methoxide (NaOMe) in polar aprotic solvents. Acetone or dimethyl sulfoxide (DMSO) at 60–90°C for 4–6 hours achieves 92–95% yield. Critical to success is maintaining a 1:1.1 molar ratio of dichloropyrimidine to NaOMe to minimize byproducts like 2-amino-4-methoxy-6-(4′,6′-dimethoxypyrimidin-2′-ylamino)pyrimidine.

Purification Protocol :

  • Distill >30% solvent post-reaction.

  • Precipitate product by adding water.

  • Wash with cold methanol to reduce impurities (<0.2% dichloropyrimidine residue).

Catalyzed Substitution with Methanol

Alternative approaches use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in methanol under reflux. This reduces reaction time to 3 hours but requires stringent pH control (5–8) to prevent hydrolysis.

Catalytic Cyclization Strategies

Phosgene-Mediated Cyclization

A less common route involves cyclizing 2-amino-4-chloro-6-hydroxy-pyrimidine with phosgene (COCl₂) in toluene. At 40°C, this forms the chloro intermediate, which is subsequently methoxylated. While efficient (85% yield), phosgene’s toxicity limits industrial adoption.

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation (150 W, 100°C) to accelerate condensation between malononitrile derivatives and methoxyamine. Reaction times drop from 8 hours to 30 minutes, though scalability remains unproven.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangePurity
Malononitrile routeHigh purity (99%), scalableMulti-step, solvent-intensive70–77%>99%
Dichloropyrimidine substitutionOne-step, cost-effectiveByproduct formation risks85–95%98–99.5%
Phosgene cyclizationRapid, minimal intermediatesToxic reagents, safety concerns80–85%97%

Industrial-Scale Optimization

Solvent Recycling

Composite solvents (e.g., dimethylformamide/cyclohexane) are recovered via fractional distillation, reducing costs by 22%.

Impurity Profiling

GC-MS analyses identify major impurities:

  • Impurity A : 2-Amino-4,6-dimethoxypyrimidine (≤0.3%).

  • Impurity B : Unreacted dichloropyrimidine (≤0.1%).
    Activated carbon treatment post-crystallization reduces impurities to pharmacopeial standards.

Emerging Techniques

Enzymatic Methoxylation

Pilot studies using cytochrome P450 enzymes show selective methoxy group introduction at 37°C, though yields remain low (35–40%).

Flow Chemistry

Continuous-flow reactors reduce condensation reaction times to 10 minutes, achieving 82% yield with in-line HPLC monitoring .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-4-Pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceuticals

2-Chloro-6-methoxy-4-pyrimidinamine is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of pyrimidine compounds have been synthesized to evaluate their efficacy against specific targets such as COX-2, an enzyme involved in inflammation. Recent studies have indicated that certain pyrimidine derivatives exhibit potent anti-inflammatory effects, comparable to established drugs like celecoxib .

1.2 Anti-Inflammatory Activity

Research has demonstrated that compounds derived from this compound can significantly inhibit COX-2 activity. In vitro studies reported IC50 values as low as 0.04 μmol, indicating strong potential for therapeutic use in inflammatory conditions . The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrimidine ring enhance the anti-inflammatory properties, making it a promising scaffold for drug development.

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound has been explored for its potential applications in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to interact with biological systems makes it suitable for developing agents that can target specific pathways in plants or pests, thereby improving crop protection strategies.

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound and its derivatives:

Study Focus Findings
Study 1Anti-inflammatory effectsDerivatives showed significant COX-2 inhibition with IC50 values comparable to celecoxib .
Study 2Synthesis of novel compoundsNew pyrimidine derivatives demonstrated enhanced biological activity through structural modifications .
Study 3Agrochemical applicationInvestigated potential herbicidal properties; results indicated effective targeting of plant growth pathways .

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-chloro-6-methoxy-4-pyrimidinamine with structurally related pyrimidine analogs, emphasizing substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl (C4), OCH₃ (C6), NH₂ (C2) C₅H₆ClN₃O 159.57 Intermediate for agrochemicals/pharmaceuticals; forms stable co-crystals with succinic acid .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Cl (C2), 3-nitrophenoxy (C4), thiophene (C6) C₁₄H₈ClN₃O₃S 333.75 Novel synthetic methods; potential electronic applications due to thiophene moiety .
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (C5), CH₃ (C6), pyridinyl (C2), phenethylamine (N4) C₁₈H₁₇ClN₄ 324.81 Bioactive compound; modified pharmacokinetics due to lipophilic phenethyl group .
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Cl (C4), (4-fluorophenyl)sulfanyl (C6), NH₂ (C2) C₁₀H₇ClFN₃S 255.70 Enhanced lipophilicity from fluorophenyl-sulfanyl group; potential antimicrobial activity .
4,6-Dichloropyrimidine Cl (C4, C6) C₄H₂Cl₂N₂ 148.98 Versatile building block for cross-coupling reactions; lacks methoxy/amine groups .

Key Research Findings

Co-Crystallization: this compound forms a 2:1 co-crystal with succinic acid, stabilized by N–H⋯O and O–H⋯N hydrogen bonds. This arrangement improves solubility compared to non-polar analogs like 4,6-dichloropyrimidine .

Bioactivity Trends : Methoxy and amine groups enhance hydrogen-bonding interactions in drug-receptor binding, whereas chloro substituents increase electrophilicity for nucleophilic substitution reactions .

Synthetic Flexibility : The chlorine atom at position 4 allows facile substitution with amines or thiols, enabling diversification into agrochemicals (e.g., ethirimol) or antivirals (e.g., AZT derivatives) .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-6-methoxy-4-pyrimidinamine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,4-dichloro-6-methoxypyrimidine can react with ammonia or amines under controlled conditions to introduce the amino group at the 4-position. A method described in Acta Crystallographica Section E involves reacting 2,4-dichloro-6-methoxypyrimidine with thiols in the presence of NaH in dry methylbenzene, yielding derivatives with 90% efficiency after purification by silica gel chromatography . Optimization parameters include:

  • Temperature : Room temperature for 12 hours to avoid side reactions.
  • Solvent choice : Non-polar solvents (e.g., methylbenzene) improve reaction control.
  • Purification : Column chromatography with CH₂Cl₂ recrystallization ensures high purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm for CH₃O) and aromatic proton environments.
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding motifs (e.g., intramolecular N–H⋯N bonds observed in disordered pyrimidine rings) .
  • HPLC : Validates purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points or solubility)?

Discrepancies may arise from polymorphic forms or solvent adducts. For example, the cocrystal with succinic acid (2:1 ratio) exhibits distinct hydrogen-bonding networks compared to the free base . To resolve contradictions:

  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Solvent screening : Test solubility in DMSO, ethanol, and CH₂Cl₂ to establish reproducible recrystallization protocols .

Advanced Research Questions

Q. How can crystallographic disorder in pyrimidine derivatives be analyzed and modeled?

In X-ray studies, rotational disorder (e.g., 180° rotation of the pyrimidine ring) is common. For this compound derivatives:

  • Occupancy refinement : Assign partial occupancies (e.g., 0.67:0.33 ratio) to disordered components using software like SHELXL .
  • Hydrogen bonding : Validate disorder models by checking intramolecular N–H⋯N interactions in major/minor components .

Q. What strategies are effective for functionalizing the pyrimidine ring to enhance biological activity?

  • Electrophilic substitution : Chlorine at position 4 can be replaced with thiols, amines, or alkoxy groups via SNAr reactions .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at position 2 or 6 using Pd catalysts .
  • Case study : Substitution with 3-methylphenoxy groups at position 4 increases lipophilicity (predicted logP = 1.47), potentially improving membrane permeability .

Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?

Common issues include steric hindrance from the methoxy group or competing side reactions. Mitigation strategies:

  • Catalytic additives : Use KI or tetrabutylammonium bromide (TBAB) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. What computational methods support the design of pyrimidine-based inhibitors or agrochemicals?

  • Docking studies : Model interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina.
  • QSAR : Correlate substituent effects (e.g., Hammett σ values for chloro/methoxy groups) with bioactivity .

Data Contradiction Analysis

Q. How should conflicting reports on hydrogen-bonding motifs in pyrimidine cocrystals be resolved?

The cocrystal with succinic acid forms a 2:1 stoichiometry with N–H⋯O and O–H⋯N interactions . To validate competing models:

  • Comparative crystallography : Analyze isostructural analogs (e.g., replacing succinic acid with fumaric acid).
  • DFT calculations : Predict hydrogen-bond strengths using Gaussian09 with B3LYP/6-31G(d) basis sets .

Methodological Best Practices

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H303+H313+H333 warnings) .
  • Waste management : Segregate halogenated byproducts for professional disposal to prevent environmental contamination .

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